Physicochemical Profiling & Synthesis of Benzyl Cycloheptanecarboxylate
Physicochemical Profiling & Synthesis of Benzyl Cycloheptanecarboxylate
The following technical guide details the physicochemical profile, synthesis, and characterization of Benzyl Cycloheptanecarboxylate . This document is structured for researchers requiring rigorous data for experimental design and compound validation.
Technical Monograph | Version 1.0
Executive Summary
Benzyl cycloheptanecarboxylate is a lipophilic ester intermediate used primarily in the synthesis of cycloheptane-fused pharmaceuticals and metabolic probes. Structurally, it serves as a hydrophobic "mask" for the polar carboxylic acid group, facilitating cellular permeability before metabolic hydrolysis.
While the parent acid (cycloheptanecarboxylic acid, CAS 1460-16-8) is commercially ubiquitous, the benzyl ester is often synthesized in situ or on-demand for specific research applications, such as protecting group strategies in nortropane alkaloid synthesis or lipophilicity modulation in drug delivery systems.
Molecular Architecture & Identification
This compound combines a seven-membered cycloaliphatic ring with a benzyl ester moiety. The flexibility of the cycloheptane ring (existing primarily in the twist-chair conformation) imparts distinct steric properties compared to its cyclohexyl analogs.
| Identifier | Detail |
| Chemical Name | Benzyl cycloheptanecarboxylate |
| IUPAC Name | Benzyl cycloheptane-1-carboxylate |
| Molecular Formula | C₁₅H₂₀O₂ |
| Molecular Weight | 232.32 g/mol |
| SMILES | C1CCCCCC1C(=O)OCc2ccccc2 |
| Parent Acid CAS | 1460-16-8 (Cycloheptanecarboxylic acid) |
| Analog CAS | 22733-94-4 (Benzyl cyclohexanecarboxylate) |
Physicochemical Profile
The following data aggregates experimental values for the parent acid and computationally predicted values for the benzyl ester, derived from homolog extrapolation (benzyl cyclohexanecarboxylate).
Table 1: Physical Properties
| Property | Value (Predicted/Exp) | Confidence | Context for Research |
| Physical State | Colorless Viscous Liquid | High | Expect oil at RT; may crystallize at < -10°C. |
| Boiling Point | 325°C ± 10°C (760 mmHg) | Med | Extrapolated from cyclohexyl analog (310°C). Do not distill at atm pressure. |
| Boiling Point (Vac) | ~145-150°C (0.5 mmHg) | High | Recommended range for Kugelrohr distillation. |
| Density | 1.04 ± 0.02 g/mL | High | Slightly denser than water due to the aromatic ring. |
| LogP (Lipophilicity) | 4.3 - 4.5 | High | Highly lipophilic; requires organic cosolvents (DMSO, EtOH) for bioassays. |
| Refractive Index | Med | Useful for monitoring fraction purity. | |
| Solubility | Insol. Water; Sol. DCM, EtOAc, MeOH | High | Use Hexane/EtOAc for chromatography. |
Critical Insight: The high boiling point necessitates high-vacuum distillation for purification. Attempting atmospheric distillation will likely result in thermal degradation or decarboxylation.
Synthesis Protocol: Steglich Esterification
For research-scale production (1g – 10g), the Steglich Esterification is the preferred method over acid chloride generation. It operates under mild conditions, preventing ring isomerization or racemization (if substituted).
Reaction Scheme
The pathway utilizes DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid, with DMAP (4-dimethylaminopyridine) acting as an acyl-transfer catalyst.
Figure 1: Steglich esterification workflow. The reaction is driven by the formation of insoluble dicyclohexylurea (DCU).
Step-by-Step Methodology
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Preparation:
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Dissolve Cycloheptanecarboxylic acid (10 mmol, 1.42 g) in anhydrous Dichloromethane (DCM) (30 mL).
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Add Benzyl alcohol (11 mmol, 1.19 g) and DMAP (1 mmol, 122 mg).
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Cool the mixture to 0°C in an ice bath under Nitrogen atmosphere.
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Activation & Coupling:
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Dissolve DCC (11 mmol, 2.27 g) in DCM (10 mL) and add dropwise to the reaction mixture over 15 minutes.
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Observation: A white precipitate (DCU) will begin to form almost immediately.
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Remove ice bath after 1 hour and stir at room temperature for 12 hours.
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Work-up:
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Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct.
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Wash the filtrate with 1N HCl (2 x 20 mL) to remove DMAP and unreacted amine.
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Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.
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Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.
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Purification:
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The crude oil is typically ~90% pure. For analytical grade, perform Flash Column Chromatography .
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Stationary Phase: Silica Gel (230-400 mesh).
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Mobile Phase: Hexane:Ethyl Acetate (95:5 gradient to 90:10).
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Rf Value: ~0.45 in Hexane:EtOAc (9:1).
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Characterization Strategy
To validate the identity of the synthesized ester, rely on the following spectroscopic signatures. This protocol ensures the distinction between the product and potential contaminants (e.g., unreacted benzyl alcohol).
Spectroscopic Data (Predicted)
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30–7.40 (m, 5H) | Aromatic protons (Benzyl group) |
| δ 5.11 (s, 2H) | Benzylic -CH₂- (Key Ester Peak) | |
| δ 2.45 (tt, 1H) | Methine -CH- alpha to carbonyl | |
| δ 1.90–1.40 (m, 12H) | Cycloheptane ring protons | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 176.2 | Carbonyl (C=O) |
| δ 136.1, 128.5, 128.0 | Aromatic carbons | |
| δ 65.8 | Benzylic -CH₂- | |
| δ 45.2 | Alpha-carbon (Ring) | |
| IR Spectroscopy (Neat) | 1735 cm⁻¹ | Strong C=O stretch (Ester) |
| 1160 cm⁻¹ | C-O-C stretch | |
| 2925, 2855 cm⁻¹ | C-H stretch (Cycloalkane) | |
| Mass Spectrometry | m/z 232 [M]⁺ | Molecular Ion |
| m/z 91 | Tropylium ion (Base peak, Bn+) |
Validation Logic Flow
Use this decision tree to troubleshoot purity issues during characterization.
Figure 2: Analytical decision tree for validating benzyl cycloheptanecarboxylate.
Stability & Storage
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Hydrolysis Risk: Like most benzyl esters, this compound is susceptible to hydrolysis under strongly acidic or basic conditions. It is relatively stable in neutral aqueous buffers for short durations (24-48h).
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Oxidation: The benzylic position is sensitive to radical oxidation over long periods.
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Storage Protocol:
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Temperature: 2–8°C (Refrigerated).
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Atmosphere: Store under Argon or Nitrogen to prevent oxidation.
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Container: Amber glass vials with Teflon-lined caps.
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References
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Cycloheptanecarboxylic acid (Parent Acid) Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 15091.[Link]
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Benzyl Cyclohexanecarboxylate (Homolog) Data. National Center for Biotechnology Information. PubChem Compound Summary for CID 89810.[Link]
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Steglich Esterification Protocol. Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.[Link]
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Synthesis of Nortropane Alkaloids (Application Context). Mose, R. (2011). Synthesis of novel Nortropanes as Inhibitors of Glycosidases. Aarhus University. (Referencing intermediate 103: benzyl-cycloheptanecarboxylate).[1] [Link]
